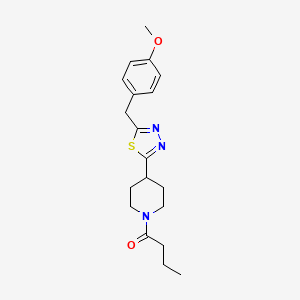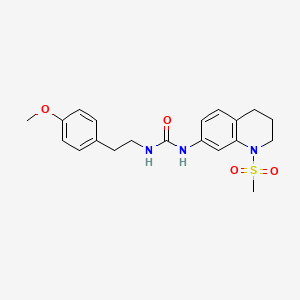
N-(1-(phenethylsulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(phenethylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of pyrimidine-azetidinone analogues have been synthesized, demonstrating significant antimicrobial and antituberculosis activities. These compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential as templates for designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Enantioselective Functionalization
Research into the enantioselective functionalization of amines, including azetidines, has been highlighted as crucial for drug discovery. The use of palladium catalysis for α-C–H coupling of a wide range of amines suggests a pathway for creating bioactive molecules with high enantioselectivities and exclusive regioselectivity, pertinent in asymmetric synthesis and potentially expanding the utility of such compounds in medicinal chemistry (Jain et al., 2016).
Heterocyclic Compound Formation
The formation of heterocyclic compounds from derivatives, including azetidinone, through reactions with various reagents, underscores the versatility of these molecules in creating diverse chemical structures. This research is foundational for developing new compounds with potential application in various scientific and therapeutic fields (Matsuda et al., 1976).
Antitumor and Antibacterial Pharmacophore Identification
A study on pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, revealed their structure through various spectroscopic techniques and identified their biological activity against breast cancer and microbes. This research signifies the importance of pyrimidine derivatives in discovering new pharmacophores for antitumor and antibacterial agents (Titi et al., 2020).
Green Synthesis Approaches
The development of green and practical methods for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining pyrrole and azetidinone moieties, demonstrates an eco-friendly approach to creating pharmacologically active molecules. This synthesis, facilitated by microwave irradiation under solvent-free conditions, highlights the compound's potential in drug development with reduced environmental impact (Bandyopadhyay et al., 2013).
Propriétés
IUPAC Name |
N-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-6,8-9,14H,7,10-12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFRPMUNVGTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

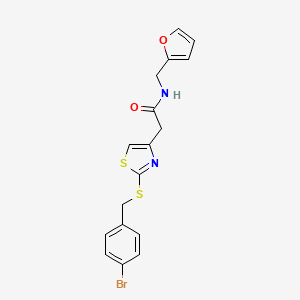
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)
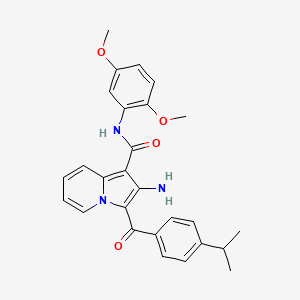
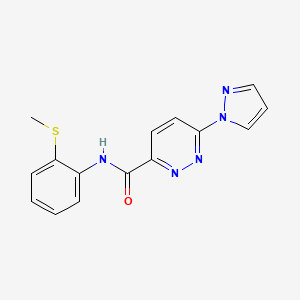
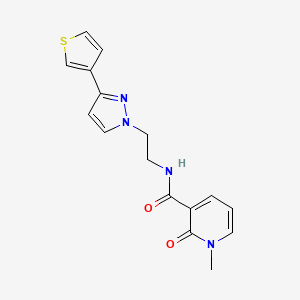
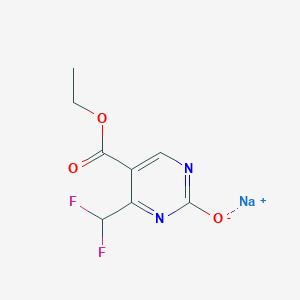
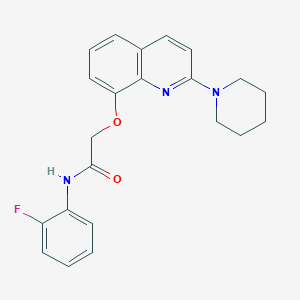
![2-(4-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2653545.png)
![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2653547.png)
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)
